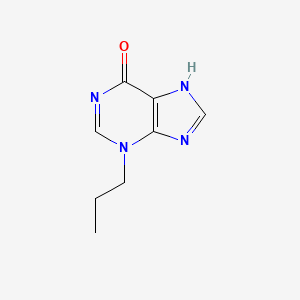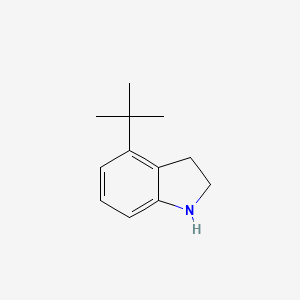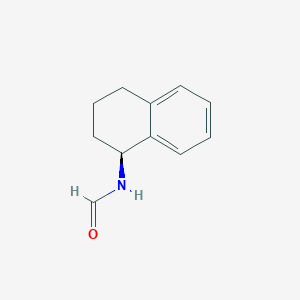
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is an organic compound that features a tetrahydronaphthalene moiety attached to a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide typically involves the reaction of (S)-1,2,3,4-Tetrahydronaphthalen-1-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound features a similar tetrahydronaphthalene core but with an acetic acid group instead of a formamide group.
3-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)sulfonyl]benzoic acid: This compound has a sulfonyl benzoic acid group attached to the tetrahydronaphthalene moiety.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalene core with the formamide group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
314776-99-3 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
InChI |
InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1 |
InChI-Schlüssel |
SXEPYAAYPZBIEE-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC=O |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
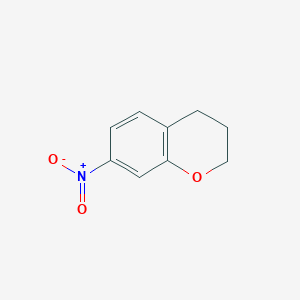
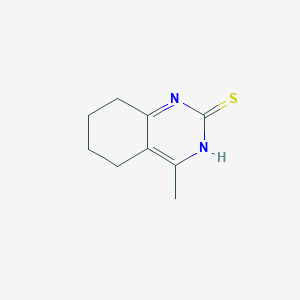

![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)

